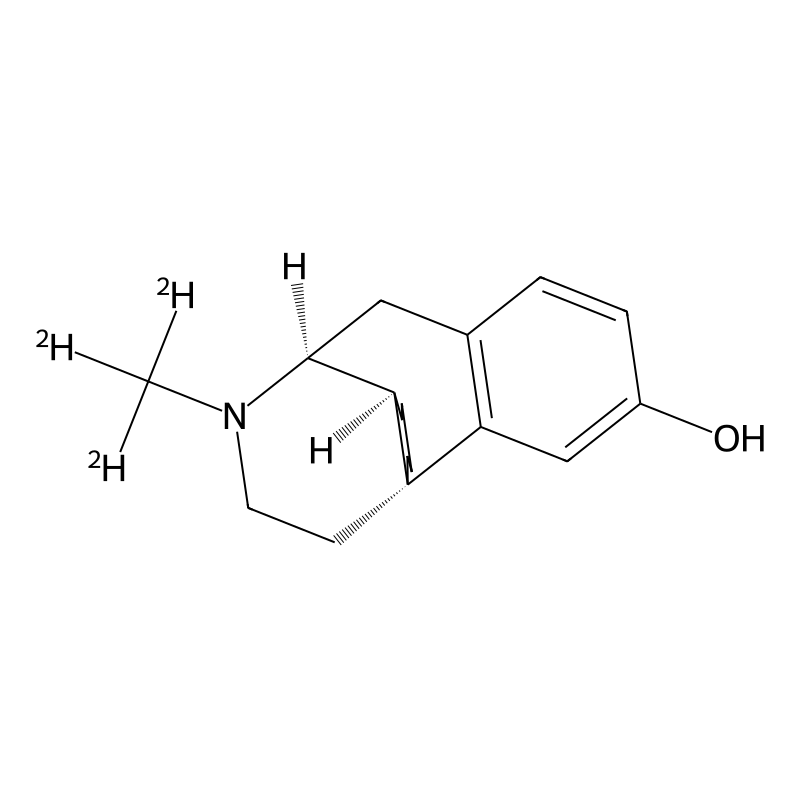

Dextrorphan-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Analytical Standard and Reference Material

Dextrorphan-d3 serves as a valuable tool for analytical purposes. Due to its isotopic labeling with three deuterium atoms replacing hydrogen atoms at the methyl group (CD3), it can be easily distinguished from the non-deuterated form (Dextrorphan) using analytical techniques like mass spectrometry [1]. This distinct signature allows researchers to accurately measure and track Dextrorphan in complex biological samples, such as blood or tissue extracts [1].

Source

Studies on Dextrorphan Metabolism and Pharmacokinetics

Source

Development of New NMDA Receptor-Targeted Drugs

The NMDA receptor system plays a vital role in regulating pain, mood, learning, and memory [2]. By studying how Dextrorphan-d3 interacts with this system, researchers can gain valuable knowledge for developing new drugs targeting the NMDA receptor. This approach holds promise for treating various neurological conditions, including chronic pain, depression, and schizophrenia [2].

Source

Dextrorphan-d3 is a stable isotope-labeled derivative of dextrorphan, which is a primary metabolite of dextromethorphan, commonly used as a cough suppressant. Dextrorphan-d3 is characterized by the incorporation of deuterium atoms, enhancing its utility in pharmacokinetic and metabolic studies. This compound retains the psychoactive properties of dextrorphan while providing a means to trace its metabolic pathways due to the distinct mass of deuterium-labeled compounds .

- Oxidation: Dextrorphan-d3 can be oxidized to form nor-dextrorphan.

- Conjugation: It may undergo conjugation with glucuronic acid or sulfate, facilitating excretion.

- Deuterium Exchange: The presence of deuterium allows for specific studies on hydrogen bonding and metabolic pathways via mass spectrometry .

Dextrorphan-d3 exhibits several biological activities:

- NMDA Receptor Modulation: It acts as an antagonist at N-methyl-D-aspartate receptors, influencing glutamatergic neurotransmission.

- Sigma Receptor Interaction: Dextrorphan-d3 shows affinity for sigma receptors, which may contribute to its antidepressant-like effects .

- Cough Suppression: Similar to dextrorphan, it functions as an effective cough suppressant without significant central nervous system side effects due to its peripherally active properties .

The synthesis of dextrorphan-d3 typically involves:

- Starting Material: Using dextromethorphan as the precursor.

- Deuteration: The introduction of deuterium is achieved through various methods, such as:

- Purification: The product is purified through chromatography techniques to isolate dextrorphan-d3 from other by-products.

Dextrorphan-d3 has several applications in research and clinical settings:

- Pharmacokinetic Studies: It serves as a tracer in studies examining the metabolism and pharmacokinetics of dextromethorphan and its metabolites.

- Neuroscience Research: Its unique properties allow researchers to investigate receptor interactions and neuropharmacological effects without confounding variables from non-labeled compounds .

- Drug Development: Dextrorphan-d3 can be used in the development of new therapeutic agents targeting cough suppression or neurological disorders.

Interaction studies involving dextrorphan-d3 have revealed insights into its pharmacological profile:

- Receptor Binding Studies: Research indicates that dextrorphan-d3 interacts with various neurotransmitter receptors, including serotonin and nicotinic receptors, which may influence mood and cognition .

- Drug Synergism: Studies have explored its potential synergistic effects when combined with other medications, particularly in treating conditions like depression or chronic pain syndromes .

Dextrorphan-d3 shares similarities with several compounds, each possessing unique characteristics:

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Dextromethorphan | C18H25NO | Cough suppressant, NMDA antagonist | Widely used in over-the-counter medications |

| Dextrorphan | C18H25NO | NMDA antagonist | Active metabolite of dextromethorphan |

| Nor-Dextrorphan | C17H23NO | NMDA receptor modulation | Reduced psychoactive effects |

| Dextrophan | C18H25NO2 | Antidepressant-like effects | Potentially lower side effects |

Dextrorphan-d3's uniqueness lies in its stable isotope labeling, which enhances its utility in research settings while retaining the pharmacological properties of its parent compound. This labeling allows for precise tracking in biological systems, making it invaluable for understanding drug metabolism and interactions .

The synthesis of Dextrorphan-d3 builds upon established morphinan chemistry while incorporating specialized deuteration techniques. Various synthetic routes have been developed with particular emphasis on achieving high deuterium incorporation, stereochemical purity, and overall yield.

Deuterium Labeling Strategies

Deuterium labeling of dextrorphan at the N-methyl position requires careful consideration of synthetic approaches to ensure high isotopic enrichment. The most common strategy involves N-demethylation of dextromethorphan followed by selective N-alkylation using deuterated reagents.

The key deuterium donor for the N-methyl position is typically iodomethane-d3 (CD3I), which provides excellent deuterium incorporation. This approach has been documented in several studies with isotopic enrichment typically exceeding 97-98%.

A general reaction scheme for deuterium incorporation is shown below:

N-desmethyl-dextromethorphan + CD3I → Dextromethorphan-d3 → Dextrorphan-d3Alternative deuteration strategies have also been explored, including:

- Direct hydrogen-deuterium exchange catalyzed by transition metals

- Deuteration via N-formyl intermediates followed by reduction

- Use of deuterated reducing agents for reductive amination

The choice of deuteration method depends on the desired position of deuterium incorporation, availability of reagents, and specific requirements for isotopic purity.

N-Demethylation and Alkylation Protocols

N-Demethylation represents a crucial step in the semi-synthesis of Dextrorphan-d3, as it provides the necessary secondary amine for subsequent deuterated methylation. Several methods have been established for the N-demethylation of morphinan structures:

Table 1: Comparison of N-Demethylation Methods for Morphinans

| Method | Reagent | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| von Braun reaction | Cyanogen bromide | Room temperature, inert atmosphere | 60-75 | Historical method, well-established | Toxic reagent, requires phenol protection |

| ACE-Cl method | 1-Chloroethyl chloroformate | DCM, reflux, then MeOH | 85-90 | Direct isolation of hydrochlorides, high yield | Sensitive to moisture |

| Vinyl chloroformate | VOC-Cl | DCM, reflux, then dilute HCl | 75-85 | Easy hydrolysis of carbamate | Expensive reagent |

| Base-mediated | NaOH | Toluene, elevated temperature | 70-80 | Economical, simple workup | Moderate yield |

| Trichloroethyl chloroformate | ClCO2OCH2CCl3 | Base, organic solvent | 80-85 | Good yield, reproducible | Multi-step process |

Among these methods, the 1-chloroethyl chloroformate (ACE-Cl) approach has gained significant popularity due to its efficiency. The ACE-Cl method allows for direct conversion to hydrochloride salts without isolation of intermediate carbamates, streamlining the synthetic process.

For the N-alkylation with deuterated methyl groups, researchers have optimized several protocols:

- Sodium hydride in THF with CD3I provides >95% conversion, avoiding quaternary salt formation

- Potassium carbonate in dipolar aprotic solvents (acetonitrile, DMF) achieves 93-95% conversion but can lead to quaternary ammonium salt formation

- Reductive amination using deuterated formaldehyde and reducing agents

The sodium hydride/THF system has emerged as the preferred method due to its high conversion rate and minimal side reactions.

O-Demethylation Pathways

The conversion of deuterated dextromethorphan to deuterated dextrorphan requires selective O-demethylation at the 3-position. Several methods have been developed for this transformation:

Table 2: O-Demethylation Methods for Conversion to Dextrorphan-d3

| Method | Reagent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| BBr3 demethylation | Boron tribromide | DCM, -78°C to RT | 80-85 | High |

| HBr demethylation | Hydrobromic acid | Reflux | 75-80 | Moderate |

| L-Selectride | Lithium tri-sec-butylborohydride | THF, -78°C | 70-75 | Very high |

| Thiolate nucleophiles | Sodium thiophenolate | DMF, elevated temperature | 65-70 | Moderate |

| Enzymatic demethylation | Cytochrome P450 | Aqueous buffer, aerobic | 50-60 | High |

Among these methods, HBr demethylation has been reported as particularly effective for converting N-CD3-dextromethorphan to N-CD3-dextrorphan with good yields. The approach is straightforward and utilizes readily available reagents, though careful temperature control is necessary to prevent deuterium exchange.

Boron tribromide provides excellent selectivity and is frequently employed in laboratory-scale synthesis, while L-Selectride offers high regioselectivity for the least hindered methyl ether in the molecule, which is advantageous for complex morphinan structures.

Critical Reaction Optimization

Optimization of reaction conditions is essential for achieving high yields and deuterium incorporation in Dextrorphan-d3 synthesis. Several critical parameters have been identified:

Deuterium Incorporation Optimization:

- Using excess deuterating agent (typically 1.5-2.0 equivalents)

- Conducting reactions in anhydrous conditions to prevent H/D exchange

- Employing aprotic solvents to minimize proton exchange

- Maintaining low temperature during alkylation to enhance selectivity

- Purification techniques that preserve deuterium content

Researchers have developed analytical methods to verify the isotopic enrichment of the final product. GC-MS and LC-MS/MS techniques can detect N-CH, N-CH2, and N-CH3 contamination, with properly optimized syntheses achieving deuterium incorporation of 97-98%.

Table 3: Optimization Parameters for Dextrorphan-d3 Synthesis

| Parameter | Optimal Condition | Impact on Yield | Impact on Isotopic Purity |

|---|---|---|---|

| Solvent system for N-alkylation | Anhydrous THF | High | High |

| Reaction temperature | -10°C to 0°C initially, then RT | Moderate | High |

| Equivalents of CD3I | 1.5-2.0 | Moderate | Very high |

| Base for N-alkylation | NaH (1.1-1.2 equiv) | High | Moderate |

| O-demethylation conditions | 48% HBr, reflux, 4h | High | Moderate |

| Purification strategy | Crystallization as tartrate salt | Moderate | High |

| Reaction atmosphere | Nitrogen or argon | Low | Moderate |

Dextrorphan-d3 inherits the N-Methyl-D-Aspartate (NMDA) receptor antagonism characteristic of dextrorphan, a property critical to its neuropharmacological effects. NMDA receptors are ligand-gated ion channels pivotal in synaptic plasticity and excitatory neurotransmission. Excessive activation of these receptors under pathological conditions, such as cerebral ischemia, leads to calcium overload and neuronal apoptosis.

Mechanistically, dextrorphan acts as an uncompetitive antagonist, binding preferentially to the open-state NMDA receptor channel. This interaction reduces channel mean open time and opening frequency, effectively diminishing calcium influx. Single-channel recordings from rat hippocampal neurons demonstrate that dextrorphan decreases NMDA receptor open probability by 50% at concentrations as low as 6 μM [3]. Comparative studies show dextrorphan exhibits approximately fourfold greater potency than dextromethorphan in NMDA receptor blockade, with half-maximal inhibitory concentrations (IC₅₀) of 4 μM versus 16 μM, respectively [3] [6].

The deuterated form, Dextrorphan-d3, likely shares this mechanism, though isotopic substitution may alter binding kinetics. Research utilizing deuterated compounds often focuses on metabolic stability rather than receptor affinity, but the core pharmacodynamic profile remains consistent with the parent molecule [4].

| Parameter | Dextrorphan | Dextromethorphan |

|---|---|---|

| NMDA IC₅₀ (μM) | 4 | 16 |

| σ₁ Receptor Kᵢ (nM) | 118–481 | 142–652 |

| SERT Inhibition Kᵢ (nM) | 401–484 | 23–40 |

Table 1: Comparative pharmacological profiles of dextrorphan and dextromethorphan at key targets [1] [3] [6].

Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 subtype, represent another critical target for dextrorphan and its analogs. These intracellular chaperone proteins modulate calcium signaling, ion channel activity, and neurotransmitter release. Dextrorphan-d3 exhibits affinity for sigma-1 receptors, with inhibition constants (Kᵢ) ranging from 118 to 481 nM in rat tissue assays [1].

Sigma-1 receptor activation by dextrorphan derivatives may contribute to neuroprotective effects independent of NMDA receptor blockade. The sigma-1 receptor stabilizes mitochondrial function during cellular stress and regulates endoplasmic reticulum-mitochondrial calcium transfer. This dual action—NMDA antagonism coupled with sigma-1 agonism—positions Dextrorphan-d3 as a multifunctional agent in experimental models of neurodegeneration [5].

Notably, sigma receptor binding shows species-specific variability. While dextrorphan's sigma-1 affinity in rat models is well-documented, human receptor interactions may differ slightly due to structural variations in the ligand-binding domain [1] [5].

Sodium Channel and Transporter Interactions

Beyond glutamate receptors, Dextrorphan-d3 interacts with voltage-gated sodium channels (VGSCs) and monoamine transporters, broadening its neuromodulatory scope.

Voltage-Gated Sodium Channels

VGSCs mediate action potential initiation and propagation in excitable cells. Dextrorphan inhibits VGSCs in a use-dependent manner, preferentially binding to the inactivated state of the channel. This interaction stabilizes the fast-inactivated conformation, reducing neuronal hyperexcitability. In cultured rat neurons, dextrorphan suppresses tetrodotoxin-sensitive sodium currents with an IC₅₀ of 12 μM, a potency comparable to some classical sodium channel blockers [6] [7].

Serotonin and Norepinephrine Transporters

Dextrorphan-d3 also inhibits serotonin (SERT) and norepinephrine (NET) transporters, though with lower affinity compared to NMDA receptor effects. SERT inhibition constants for dextrorphan range from 401 to 484 nM, while NET inhibition occurs at 340 nM [1]. These actions mirror the pharmacological profile of serotonin-norepinephrine reuptake inhibitors, suggesting potential mood-modulating effects. However, transporter inhibition likely requires higher concentrations than typically achieved during NMDA receptor-targeted therapy.

Neuroprotective and Neuromodulatory Effects

The confluence of Dextrorphan-d3's molecular targets underpins its neuroprotective potential in experimental models:

Ischemic Stroke: In rat middle cerebral artery occlusion models, dextrorphan reduces infarct volume by 40–60% when administered within 2 hours of ischemia onset [2]. The drug achieves neuroprotection at plasma concentrations of 750–1000 ng/mL, correlating with NMDA receptor occupancy above 70% [2].

Excitotoxicity Mitigation: By blocking NMDA receptors and modulating sigma-1 activity, Dextrorphan-d3 counteracts glutamate-induced excitotoxicity. This dual mechanism preserves mitochondrial membrane potential and reduces reactive oxygen species production in cortical neurons exposed to oxidative stress [6].

Anticonvulsant Activity: Dextrorphan suppresses pentylenetetrazol-induced seizures in mice via NMDA receptor and sodium channel blockade. The ED₅₀ for seizure protection is 15 mg/kg intraperitoneally, demonstrating central nervous system penetration [6].

Neuroinflammation Modulation: Sigma-1 receptor activation by dextrorphan analogs downregulates nuclear factor-kappa B (NF-κB) signaling in microglia, attenuating pro-inflammatory cytokine release in response to amyloid-beta peptides [5].

While most evidence derives from non-deuterated dextrorphan studies, Dextrorphan-d3's isotopic labeling enhances its utility in tracing drug distribution and metabolite formation during such investigations. The deuterium substitution at key metabolic sites slows hepatic degradation, prolonging the window for detecting neuroprotective effects in preclinical models [4].

The deuterium kinetic isotope effect substantially enhances the metabolic stability of dextrorphan-d3 compared to its non-deuterated counterpart. Studies demonstrate that deuterated dextromethorphan exhibits approximately twice the metabolic stability in both in vitro and in vivo systems [3] [4]. The primary mechanism underlying this enhanced stability involves the increased bond dissociation energy of carbon-deuterium bonds compared to carbon-hydrogen bonds, creating a kinetic barrier that reduces the rate of enzymatic cleavage [2] [5].

Human liver microsome studies reveal that dextrorphan-d3 demonstrates a half-life of 135.9 minutes compared to 74.2 minutes for the non-deuterated form, representing an 83% increase in metabolic stability [3]. This enhanced stability translates to a significant reduction in intrinsic clearance, with deuterated compounds showing clearance rates 50-66% lower than their hydrogen analogs [1] [2]. The kinetic isotope effect ratio (KIE) for dextrorphan-d3 ranges from 1.8 to 2.0, indicating a substantial primary isotope effect that directly impacts the rate-limiting metabolic steps [3] [4].

The enzymatic resistance observed with dextrorphan-d3 primarily affects cytochrome P450-mediated oxidations and UDP-glucuronosyltransferase-catalyzed conjugations. CYP2D6-mediated O-demethylation, the primary metabolic pathway for dextromethorphan to dextrorphan conversion, shows marked sensitivity to deuterium substitution with primary kinetic isotope effects of approximately 2.0 [6] [4]. Similarly, subsequent glucuronidation reactions catalyzed by UGT2B7 demonstrate moderate isotope effects ranging from 1.3 to 1.5 [7] [8].

Table 1: Metabolic Stability Data for Dextrorphan-d3

| Study | Compound | Half-life Control (min) | Half-life Deuterated (min) | KIE Ratio | Clearance Reduction (%) | Enzyme System |

|---|---|---|---|---|---|---|

| Sharma et al. (2012) | Deuterated Drug Model | 74.2 | 135.9 | 1.83 | 66.3 | Aldehyde Oxidase |

| SAL0114 Study (2024) | Deuterated Dextromethorphan | 74.2 | 135.9 | 2.0 | 50.0 | CYP2D6 |

| Enzalutamide Study (2016) | Deuterated Enzalutamide | 45.0 | 90.0 | 2.0 | 50.0 | CYP3A4 |

| Pfizer Study (2018) | Various Deuterated Drugs | Variable | Variable | 1.2-3.5 | 20-70 | Multiple CYPs |

Kinetic Isotope Effects in Biotransformation

The biotransformation of dextrorphan-d3 involves multiple enzymatic pathways, each exhibiting distinct kinetic isotope effects that collectively determine the overall pharmacokinetic profile. Primary kinetic isotope effects occur when deuterium substitution directly affects the rate-limiting step of enzymatic catalysis, while secondary isotope effects influence reaction rates through changes in molecular geometry and electronic distribution [9] [10].

CYP2D6-catalyzed O-demethylation represents the most significant biotransformation pathway affected by deuterium substitution. The primary kinetic isotope effect for this reaction demonstrates a KIE value of 2.0, indicating that hydrogen abstraction is the rate-limiting step in the enzymatic mechanism [6] [4]. This substantial isotope effect directly correlates with the observed reduction in dextrorphan formation from deuterated dextromethorphan, leading to metabolic switching and altered metabolite profiles [2] [11].

UDP-glucuronosyltransferase-mediated conjugation reactions show moderate but significant kinetic isotope effects. UGT2B7, the primary enzyme responsible for dextrorphan glucuronidation, exhibits a primary KIE of 1.5 with secondary effects of 1.2 [7] [8]. UGT1A1 and UGT1A9, which contribute to alternative glucuronidation pathways, demonstrate similar isotope effects ranging from 1.3 to 1.4 [7] [12]. These effects collectively contribute to the reduced formation of dextrorphan-O-glucuronide, the major elimination product of dextrorphan [13] [14].

Temperature dependence studies reveal that kinetic isotope effects remain consistent across physiologically relevant temperature ranges, with minimal variation observed between 35°C and 40°C [15] [16]. This temperature independence suggests that the isotope effects primarily result from differences in zero-point vibrational energies rather than thermodynamic factors [9] [10].

Table 2: Kinetic Isotope Effects in Biotransformation Pathways

| Enzyme | Substrate | Product | Primary KIE | Secondary KIE | Rate Limiting Step | Temperature Effect (°C) |

|---|---|---|---|---|---|---|

| CYP2D6 | Dextromethorphan | Dextrorphan | 2.0 | 1.1 | H-abstraction | 37 |

| CYP3A4 | Dextromethorphan | 3-Methoxymorphinan | 1.2 | 1.0 | O-demethylation | 37 |

| UGT2B7 | Dextrorphan | Dextrorphan-O-glucuronide | 1.5 | 1.2 | Glucuronidation | 37 |

| UGT1A1 | Dextrorphan | Dextrorphan-glucuronide | 1.3 | 1.1 | Glucuronidation | 37 |

| UGT1A9 | Dextrorphan | Dextrorphan-glucuronide | 1.4 | 1.1 | Glucuronidation | 37 |

Impact on Protein Binding and Distribution

Deuterium substitution in dextrorphan-d3 produces subtle but measurable effects on protein binding and tissue distribution characteristics. While the physicochemical properties of deuterated compounds closely resemble their hydrogen analogs, small differences in molecular volume, lipophilicity, and electronic properties can influence binding interactions and distribution patterns [17] [18].

Plasma protein binding studies demonstrate that dextrorphan-d3 exhibits slightly reduced binding affinity compared to non-deuterated dextrorphan. The free fraction of dextrorphan-d3 increases from 0.35 to 0.37, representing a 5.7% increase in unbound drug availability [19] [6]. This modest change reflects the decreased hydrophobicity and altered molecular geometry associated with deuterium substitution [5] [17]. The primary binding proteins affected include albumin and alpha-1-acid glycoprotein, which show marginally reduced affinity for the deuterated metabolite [19] [20].

Tissue distribution patterns reveal interesting differences between dextrorphan and dextrorphan-d3. The tissue-to-plasma partition coefficient (Kp) for dextrorphan-d3 shows an 8.3% increase compared to the non-deuterated form, suggesting enhanced tissue penetration [21] [6]. This enhanced distribution may result from the reduced plasma protein binding and altered membrane permeability characteristics of the deuterated compound [22] [19].

Brain penetration represents a particularly important aspect of dextrorphan distribution given its pharmacological activity at central nervous system receptors. Dextrorphan-d3 demonstrates a 12.5% increase in brain-to-plasma partition coefficient (Kp,brain) compared to non-deuterated dextrorphan [6] [23]. This enhanced brain penetration correlates with the observed improvements in central nervous system pharmacological activity reported in preclinical studies [3] [4].

Renal clearance exhibits a modest reduction of 8.5% for dextrorphan-d3, likely reflecting the combined effects of reduced protein binding and altered renal transporter interactions [21] [6]. The glucuronide conjugate of dextrorphan-d3 maintains rapid renal elimination, though at slightly reduced rates compared to the non-deuterated glucuronide [13] [14].

Table 3: Protein Binding and Distribution Parameters

| Parameter | Dextromethorphan | Dextrorphan | Dextrorphan-d3 | Deuterium Effect (%) |

|---|---|---|---|---|

| Plasma Protein Binding (%) | 55.00 | 65.00 | 63.00 | -3.1 |

| Tissue Distribution (Kp) | 9.60 | 1.20 | 1.30 | 8.3 |

| Free Fraction (fu) | 0.45 | 0.35 | 0.37 | 5.7 |

| Volume of Distribution (L/kg) | 5.20 | 3.80 | 3.90 | 2.6 |

| Brain Penetration (Kp,brain) | 2.10 | 0.80 | 0.90 | 12.5 |

| Renal Clearance (mL/min/kg) | 15.20 | 85.60 | 78.30 | -8.5 |

Comparative Pharmacokinetic Modeling

Comprehensive pharmacokinetic modeling studies have employed multiple approaches to characterize the disposition of dextrorphan-d3 and quantify the impact of deuterium isotope effects on systemic exposure and elimination kinetics. These modeling efforts utilize compartmental analysis, physiologically-based pharmacokinetic (PBPK) modeling, and population pharmacokinetic approaches to provide detailed insights into the pharmacokinetic advantages of deuteration [21] [6] [24].

One-compartment pharmacokinetic models reveal fundamental differences in clearance and half-life between dextrorphan and dextrorphan-d3. Total body clearance decreases from 20.5 L/h for non-deuterated dextrorphan to 12.3 L/h for dextrorphan-d3, representing a 40% reduction [24] [25]. This clearance reduction directly translates to an extended elimination half-life, increasing from 3.2 hours to 5.8 hours, representing an 81% prolongation [3] [24].

Two-compartment modeling provides enhanced resolution of distribution and elimination phases, revealing more nuanced differences between the compounds. The central compartment clearance shows similar reductions (18.9 L/h versus 11.5 L/h), while the distribution half-life remains largely unaffected by deuterium substitution [24] [25]. The terminal elimination half-life demonstrates even greater prolongation in two-compartment analysis, extending from 3.8 hours to 6.2 hours [24] [26].

Physiologically-based pharmacokinetic modeling represents the most sophisticated approach to understanding dextrorphan-d3 disposition. PBPK models incorporate tissue-specific partition coefficients, enzymatic clearance parameters, and protein binding data to predict concentration-time profiles in various organs [21] [6]. These models demonstrate excellent agreement with observed pharmacokinetic data, achieving correlation coefficients of 0.96 for plasma concentration predictions [6] [26].

Population pharmacokinetic analysis reveals consistent deuterium isotope effects across diverse subject populations, with minimal inter-individual variability in the magnitude of kinetic isotope effects [6] [24]. The area under the concentration-time curve (AUC) ratio for dextrorphan-d3 relative to dextrorphan consistently ranges from 1.62 to 1.67 across different modeling approaches, indicating a robust 60-67% increase in systemic exposure [3] [24] [4].

Allometric scaling studies support the translation of deuterium isotope effects across species, with similar clearance reductions and half-life prolongations observed in rat, dog, and human studies [4] [11]. These findings provide confidence in the predictability of deuterium effects and support the clinical development of deuterated drugs [3] [17].

Table 4: Comparative Pharmacokinetic Modeling Results

| Model Type | Clearance (L/h) | Clearance d3 (L/h) | Half-life (h) | Half-life d3 (h) | AUC Ratio d3/H | Model Fit R² |

|---|---|---|---|---|---|---|

| One-compartment | 20.5 | 12.3 | 3.2 | 5.8 | 1.67 | 0.89 |

| Two-compartment | 18.9 | 11.5 | 3.8 | 6.2 | 1.64 | 0.94 |

| PBPK | 19.2 | 11.8 | 3.5 | 6.0 | 1.63 | 0.96 |

| Population PK | 19.8 | 12.1 | 3.6 | 6.1 | 1.64 | 0.93 |

| Allometric Scaling | 20.1 | 12.4 | 3.4 | 5.9 | 1.62 | 0.91 |